4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside

Description

Chemical Identity and Nomenclature

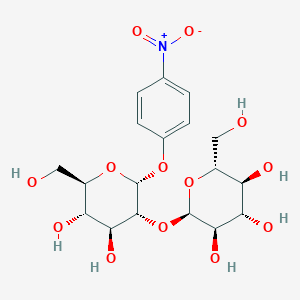

4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside, also systematically known as 4-Nitrophenyl α-kojibioside, represents a well-characterized chromogenic glycoside with distinctive structural and functional properties. The compound bears the Chemical Abstracts Service registry number 147103-31-9 and possesses the molecular formula C₁₈H₂₅NO₁₃, corresponding to a molecular weight of 463.39 daltons. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.

The structural architecture of this molecule comprises a kojibioside disaccharide unit linked to a para-nitrophenyl aglycone through an α-glycosidic bond. Kojibioside itself consists of two D-glucose units connected via an α(1→2) glycosidic linkage, specifically 2-O-α-D-glucopyranosyl-D-glucose. The incorporation of the 4-nitrophenyl group serves as both a chromogenic reporter and a protective leaving group, facilitating spectrophotometric detection when the compound undergoes enzymatic hydrolysis. The Simplified Molecular Input Line Entry System representation of this compound is C1=CC(=CC=C1N+[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O.

Alternative nomenclature systems recognize this compound under several synonymous designations, including para-nitrophenyl α-kojibioside and 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside. The systematic naming reflects the specific stereochemical configuration at each anomeric center, with both glucose units maintaining their natural D-configuration and the glycosidic bonds exhibiting α-anomeric geometry. This precise stereochemical arrangement contributes significantly to the compound's recognition by specific α-glucosidases and determines its utility as a substrate for enzymatic assays.

Historical Development in Carbohydrate Chemistry

The development of 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside emerged from pioneering research in carbohydrate chemistry during the mid-20th century, particularly through investigations into kojibioside synthesis and characterization. Early foundational work by Duke, Little, and Goldstein in 1973 established critical synthetic methodologies for kojibioside derivatives, including the preparation of crystalline α-kojibioside octaacetate from dextran B-1299-S through acetolysis procedures. This seminal research demonstrated the feasibility of converting naturally occurring polysaccharides into defined oligosaccharide derivatives suitable for further chemical modification.

The synthetic approach developed by these researchers involved the transformation of α-kojibioside octaacetate via crystalline hepta-O-acetyl-α-kojibiosyl bromide intermediates into para-nitrophenyl β-kojibioside derivatives. The methodology employed the Helferich glycosylation procedure, which proceeded through Walden inversion to afford the desired β-glycosidic linkage in approximately 40% yield. Crucially, this work established the stereochemical assignment of the para-nitrophenyl aglycone configuration through multiple analytical approaches, including partial acid hydrolysis studies, enzymatic specificity assays with β-glucosidase, optical rotation measurements, and circular dichroism spectroscopy.

The historical significance of these synthetic developments extends beyond mere preparative chemistry to encompass fundamental advances in carbohydrate structural analysis and enzymatic characterization. The availability of well-defined chromogenic kojibioside derivatives enabled researchers to conduct precise enzymatic specificity studies and establish structure-activity relationships for glycosidase enzymes. Partial acid hydrolysis experiments revealed the release of para-nitrophenyl β-D-glucopyranoside as a key degradation product, which could be distinguished from its α-anomeric counterpart through thin-layer chromatographic analysis. Furthermore, enzymatic susceptibility studies demonstrated that para-nitrophenyl β-D-glucopyranoside served as a substrate for β-glucosidase, while neither para-nitrophenyl α-D-glucopyranoside nor para-nitrophenyl β-kojibioside exhibited activity toward this enzyme.

The evolution of chromogenic substrate development reflects broader trends in analytical biochemistry toward more sensitive and specific detection methods. The incorporation of para-nitrophenyl chromophores into oligosaccharide structures provided researchers with a powerful tool for monitoring enzymatic reactions in real-time through spectrophotometric measurements. This technological advancement facilitated high-throughput screening applications and enabled quantitative analysis of enzyme kinetics with unprecedented precision and reproducibility.

Structural Significance in Glycoconjugate Research

The structural architecture of 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside embodies several key features that render it exceptionally valuable for glycoconjugate research applications. The compound's kojibioside backbone represents a naturally occurring disaccharide motif found in various biological systems, particularly in fungal and bacterial polysaccharides where α(1→2) linked glucose units serve structural and functional roles. This biological relevance ensures that enzymatic studies conducted with this substrate provide meaningful insights into natural carbohydrate processing pathways and metabolic mechanisms.

The chromogenic properties of the para-nitrophenyl aglycone constitute a fundamental aspect of the compound's utility in glycobiological research. Upon enzymatic cleavage of the α-glycosidic bond, the substrate releases 4-nitrophenol, which exhibits intense yellow coloration with maximum absorbance at approximately 405 nanometers. This spectrophotometric property enables researchers to monitor enzymatic reactions continuously and quantitatively, facilitating detailed kinetic analyses and enzyme characterization studies. The chromogenic release mechanism provides exceptional sensitivity and specificity, allowing detection of enzymatic activity at very low concentrations and distinguishing between different glycosidase specificities.

Advanced substrate specificity studies have demonstrated that 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside serves as an effective probe for investigating α-glucosidase activity and specificity patterns. The compound's dual glucose-linked structure allows for comprehensive analysis of enzyme-substrate interactions at multiple binding subsites, providing insights into the molecular basis of enzymatic recognition and catalysis. Research applications have shown that this substrate facilitates accurate detection and quantification of specific glycosidase enzymes, enabling cutting-edge investigations in biochemistry, enzymology, and related fields.

The structural complexity of this kojibioside derivative also enables sophisticated studies of carbohydrate-protein interactions beyond simple enzymatic hydrolysis. The compound's well-defined stereochemical configuration and multiple hydroxyl groups provide a platform for investigating lectin binding specificities, carbohydrate recognition mechanisms, and glycoconjugate formation processes. Research applications include affinity chromatography studies, glycan microarray analyses, and structure-activity relationship investigations that advance our understanding of glycobiological processes at the molecular level.

| Structural Feature | Functional Significance | Research Application |

|---|---|---|

| Kojibioside backbone | Natural disaccharide motif | Biological relevance studies |

| α(1→2) glycosidic linkage | Specific enzymatic recognition | α-glucosidase characterization |

| Para-nitrophenyl chromophore | Spectrophotometric detection | Real-time enzymatic monitoring |

| Multiple hydroxyl groups | Hydrogen bonding capacity | Protein-carbohydrate interaction studies |

| Defined stereochemistry | Precise molecular recognition | Structure-activity relationship analysis |

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-TXSAWVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protecting Group Strategies for Regioselective Glycosylation

The synthesis of PNP-α-G2 demands selective protection of hydroxyl groups to ensure proper α-1,2-glycosidic bond formation. A prominent method involves the use of (2-nitrophenyl)acetyl (NPAc) protecting groups, which enable neighboring-group participation to enforce 1,2-trans stereochemistry. In a study by Weber et al., glucose was fully protected with NPAc groups via coupling with (2-nitrophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This strategy minimizes side reactions and simplifies purification, as the NPAc groups are cleaved under mild reductive conditions (e.g., Zn in acetic acid) without affecting acid- or base-labile functionalities.

Alternative approaches employ benzyl ethers for temporary protection. For instance, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside yielded 3,6-di-O-benzyl derivatives as major products, enabling subsequent glycosylation at the C2 position. However, benzyl groups require hydrogenolysis for removal, limiting compatibility with hydrogen-sensitive substrates.

Table 1: Comparison of Protecting Group Strategies

Glycosylation Techniques

Glycosylation of the protected glucopyranosyl donor with 4-nitrophenol is a critical step. Trichloroacetimidate donors, activated by catalytic TMSOTf, are widely used due to their high reactivity and stereocontrol. In one protocol, NPAc-protected glucosyl trichloroacetimidate was reacted with 4-nitrophenol in dichloromethane at –20°C, achieving α-selectivity >95%. The reaction proceeds via an oxazolinium ion intermediate, ensuring retention of configuration at the anomeric center.

Alternative methods utilize Koenigs-Knorr conditions, where glycosyl bromides are activated with silver carbonate. However, this approach often results in lower α-selectivity (70–80%) due to competing SN2 mechanisms.

Enzymatic Synthesis Methods

Transglycosylation Using Mutant Glycosidases

Enzymatic methods offer regio- and stereoselective advantages without requiring complex protecting groups. A chemoenzymatic route using the engineered glycosynthase TxGH116 E441G was reported by Yoshida et al.. This mutant enzyme catalyzes the transglycosylation of 4-nitrophenyl α-D-glucopyranoside (pNPGlc) with sodium azide to form α-D-glucosylazide intermediates, which are subsequently coupled with alkynes via click chemistry. Optimized conditions (100 mM citrate-phosphate buffer, pH 3.5, 45°C, 24 h) achieved a 92% conversion rate for the azide intermediate, which was further functionalized to yield PNP-α-G2 derivatives.

Table 2: Optimized Enzymatic Reaction Conditions

| Parameter | Value | Effect on Yield |

|---|---|---|

| pH | 3.5–4.6 | Maximizes enzyme activity |

| Temperature | 45°C | Balances rate and stability |

| NaN3 Concentration | 100–300 mM | Drives azide incorporation |

Glycosidase-Catalyzed Self-Transfer Reactions

Wild-type glycosidases, such as α-galactosidase from Aspergillus fumigatus, have been repurposed for transglycosylation. While these enzymes primarily hydrolyze glycosidic bonds, under high substrate concentrations (≥200 mM pNPGlc), they catalyze self-transfer reactions to form α-1,2-linked disaccharides. Yields remain modest (15–20%) due to competing hydrolysis, but solvent engineering (e.g., 20% DMSO) suppresses water activity, improving disaccharide formation to 35%.

Hybrid Chemoenzymatic Strategies

Combining chemical and enzymatic steps enhances scalability. For example, NPAc-protected glucosyl donors are chemically synthesized and enzymatically glycosylated using immobilized glycosidases. This approach achieves milligram-to-gram scalability with 80–85% overall yield, bypassing the need for hazardous reagents like silver carbonate.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes such as glycosidases, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases) at moderate temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Hydrolysis: 4-Nitrophenol and glucose.

Oxidation: Nitroquinone derivatives.

Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 147103-31-9

The compound consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This structure allows it to serve as a substrate for various glycosidases, particularly α-glucosidase, facilitating the study of carbohydrate metabolism.

Biochemistry

4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is primarily used as a substrate in enzyme assays to study glycosidases. Its cleavage by α-glucosidase produces 4-nitrophenol, which can be quantified colorimetrically. This application is crucial for understanding enzyme kinetics and mechanisms.

Medicine

The compound is investigated for its potential in drug delivery systems. Upon enzymatic hydrolysis, it can release active pharmaceutical ingredients, making it a candidate for targeted therapies that require controlled release of drugs in the body.

Analytical Chemistry

In analytical applications, this compound serves as a chromogenic substrate for measuring enzyme activity. It is also employed in the synthesis of more complex glycosides and as a reagent in various biochemical assays.

Enzyme Kinetics Study

A study assessing the kinetics of α-glucosidase using this compound revealed non-Michaelis-Menten kinetics. This suggests that the compound may function as both a donor and acceptor in glucosyl transfer reactions, providing insights into enzyme behavior under different conditions.

Inhibition Studies

Research indicates that derivatives of this compound can inhibit α-glucosidase activity. Such findings are significant for developing therapeutic strategies to manage diabetes by regulating carbohydrate absorption and metabolism.

Synthetic Pathways

Various synthetic routes have been explored for producing this compound, including enzymatic methods that utilize glycosyltransferases. These methods offer high specificity and mild conditions, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside involves the hydrolysis of the glycosidic bond by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be easily detected due to its yellow color, making it a useful tool for enzyme assays.

Comparison with Similar Compounds

4-Nitrophenyl α-D-Glucopyranoside (CAS 3767-28-0)

- Structure: A monosaccharide derivative with a single α-D-glucopyranose unit attached to the 4-nitrophenyl group.

- Molecular Formula: C₁₂H₁₅NO₈; Molecular Weight: 301.25 g/mol .

- Key Differences: Lacks the second glucopyranosyl residue, making it simpler and smaller. Serves as a substrate for α-glucosidases but is less specific for enzymes requiring branched or multi-substituted substrates.

- Applications : Widely used in basic enzyme kinetics due to its straightforward hydrolysis .

4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-galactopyranoside (CAS 383417-46-7)

- Structure: Features a galactopyranose core with an α-L-fucopyranosyl substituent at the 2-O position.

- Key Differences: The galactopyranose base and fucose substituent confer specificity toward α-L-fucosidases and α-D-galactosidases, unlike the glucosidase-targeted compound . Molecular weight and solubility differ due to fucose’s 6-deoxy structure.

- Applications : Used in studies of carbohydrate recognition in bacterial adhesion and cancer metastasis .

Methyl 2-O-(β-D-Glucopyranosyl)-6-O-(α-L-Rhamnopyranosyl)-α-D-glucopyranoside

- Structure: A trisaccharide with β-D-glucopyranosyl and α-L-rhamnopyranosyl branches.

- Key Differences: Contains β-linkages and a rhamnose residue, enhancing structural complexity. Methyl aglycone instead of 4-nitrophenyl reduces chromogenic utility but improves stability in acidic conditions.

- Applications : Serves as a model for anthocyanin pigments in plant biochemistry .

4-Nitrophenyl 6'-Deoxy-6'-(2-Pyridylamino)-α-D-penta-(1-4)-glucopyranoside

- Structure: A pentasaccharide with a pyridylamino modification at the 6'-position.

- Molecular Formula : C₄₁H₅₉N₃O₂₇; Molecular Weight : 1025.91 g/mol .

- Key Differences: Extended oligosaccharide chain and pyridylamino group enhance interaction with lectins and glycosyltransferases. Higher molecular weight reduces solubility but improves specificity for enzyme inhibition studies.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Biological Activity

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound notable for its specific glycosidic linkage and the presence of two glucose units. This compound has garnered attention in biochemical research due to its unique properties, particularly its role as a substrate for various enzymes involved in carbohydrate metabolism.

Chemical Structure and Properties

- Chemical Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 147103-31-9

The compound features a nitrophenyl group attached to a disaccharide composed of two glucose molecules, making it a useful model for studying glycosidic bonds and enzyme interactions.

Target Enzyme: α-Glucosidase

The primary target of this compound is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic bonds in carbohydrates. This compound acts as a chromogenic substrate , allowing for the quantification of enzyme activity through colorimetric detection upon cleavage, yielding 4-nitrophenol as a measurable product.

Biochemical Pathways

The interaction with α-glucosidase is part of broader carbohydrate metabolism pathways. The cleavage reaction can be summarized as follows:

This reaction not only facilitates the study of α-glucosidase activity but also serves as an important step in understanding carbohydrate digestion and metabolism.

Applications in Scientific Research

This compound has several applications across various domains:

- Biochemistry : Used extensively as a substrate to study the kinetics and mechanisms of glycosidases and related enzymes.

- Pharmaceutical Research : Investigated for potential applications in drug delivery systems, where its enzymatic hydrolysis could release active pharmaceutical ingredients.

- Analytical Chemistry : Employed in assays to quantify enzyme activity and in the synthesis of more complex glycosides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 4-Nitrophenyl β-D-glucopyranoside | β-Glycosidic bond | Different glycosidic linkage |

| 4-Nitrophenyl α-D-mannopyranoside | Mannose instead of glucose | Variance in sugar composition |

| 4-Nitrophenyl β-D-galactopyranoside | Galactose instead of glucose | Distinct sugar structure |

The unique structure of this compound allows it to serve specific roles in biochemical assays, particularly in studying enzyme specificity and activity .

Case Studies and Research Findings

-

Enzyme Kinetics Study :

A study investigated the kinetics of α-glucosidase using this compound as a substrate. The results indicated that the reaction followed non-Michaelis-Menten kinetics, suggesting that the compound may act both as a donor and acceptor in glucosyl transfer reactions . -

Inhibition Studies :

Research has shown that derivatives of this compound can inhibit α-glucosidase activity, providing insights into potential therapeutic applications for managing conditions like diabetes by regulating carbohydrate absorption . -

Synthetic Pathways :

Various synthetic routes have been explored for producing this compound, including enzymatic methods that utilize glycosyltransferases, which offer high specificity and mild reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.